Methyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)amino]benzenecarboxylate
CAS No.: 338755-50-3
Cat. No.: VC7022068
Molecular Formula: C21H17Cl2N3O4
Molecular Weight: 446.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338755-50-3 |
|---|---|
| Molecular Formula | C21H17Cl2N3O4 |
| Molecular Weight | 446.28 |
| IUPAC Name | methyl 2-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamoylamino]benzoate |
| Standard InChI | InChI=1S/C21H17Cl2N3O4/c1-30-20(28)14-5-2-3-6-17(14)24-21(29)25-18-7-4-10-26(19(18)27)12-13-8-9-15(22)16(23)11-13/h2-11H,12H2,1H3,(H2,24,25,29) |
| Standard InChI Key | SDLQTWCRZFMUIT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Introduction
Synthesis and Preparation
The synthesis of such a compound would likely involve multiple steps, including:
-
Formation of the pyridine core: This could involve condensation reactions or cyclization processes.
-
Introduction of the dichlorobenzyl group: Typically achieved through alkylation reactions.
-
Attachment of the benzenecarboxylate moiety: This might involve peptide coupling reactions or esterification.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | Pyridine precursors |
| 2 | Alkylation | 3,4-Dichlorobenzyl halide |
| 3 | Coupling | Benzenecarboxylic acid derivatives |
Potential Applications
Compounds with similar structures often exhibit biological activity or are used in pharmaceutical research. The presence of a pyridine ring and dichlorobenzyl group could confer properties useful in:
-
Pharmaceuticals: As potential inhibitors or modulators of biological pathways.
-
Materials Science: In the development of new polymers or coatings.
Data Table: Similar Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate | C17H19NO6 | 333.34 | 477871-81-1 |
| 1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide | C13H11Cl2N3O2 | 312.16 | 242471-86-9 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume